BenchChemオンラインストアへようこそ!

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ‑opioid receptor G‑protein bias β‑arrestin

This spirocyclic building block embodies a novel δ-opioid receptor (DOR) agonist chemotype pharmacologically distinct from the SNC80/BW373U86 class. The N8-acetyl and N3-(2-fluorobenzyl) substituents enable systematic exploration of ortho-fluorine effects on DOR potency and G-protein/β-arrestin bias ratios. Minor structural changes profoundly alter DOR pharmacology, making compound-specific sourcing essential for reproducible SAR. Ideal for medicinal chemistry, academic pain research, and computational validation of DOR binding poses.

Molecular Formula C16H18FN3O3
Molecular Weight 319.336
CAS No. 923113-94-4
Cat. No. B2385630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS923113-94-4
Molecular FormulaC16H18FN3O3
Molecular Weight319.336
Structural Identifiers
SMILESCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3F
InChIInChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-4-2-3-5-13(12)17/h2-5H,6-10H2,1H3,(H,18,23)
InChIKeyBZNKRCRSCHOVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923113-94-4): Sourcing a Novel δ‑Opioid Receptor Agonist Chemotype Building Block


8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923113-94-4) is a synthetic spirocyclic small molecule that embodies the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione core [1]. This core was recently identified as a novel δ‑opioid receptor (DOR) agonist chemotype that is structurally and pharmacologically distinct from the SNC80/BW373U86 chemotype that has dominated clinical DOR‑agonist pipelines [1]. The compound carries an N8‑acetyl group and an N3‑(2‑fluorobenzyl) substituent, which differentiate it from the 4‑fluorobenzyl or 4‑fluorophenylacetyl analogs that are more commonly catalogued in screening libraries.

Why 8-Acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by a Generic Triazaspirodecane‑dione Analog


The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold tolerates a wide range of N3‑benzyl and N8‑acyl substitutions, and minor structural changes profoundly alter DOR pharmacology [1]. The Meqbil et al. study demonstrated that subtle modifications of the N3‑benzyl and N8‑acyl groups shift the balance between G‑protein and β‑arrestin signaling, receptor selectivity over 167 off‑target GPCRs, and in vivo anti‑allodynic efficacy [1]. Consequently, a generic triazaspirodecane‑dione building block cannot be assumed to reproduce the pharmacological fingerprint of the 2‑fluorobenzyl, N8‑acetyl derivative, making compound‑specific sourcing essential for reproducible SAR exploration.

Quantitative Differentiation Evidence for 8-Acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione


Chemotype-Level DOR Agonist Potency and G‑Protein Bias vs. the SNC80 Chemotype

The most potent compound from the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione series (compound 1) activated DOR with an EC50 of 0.82 µM in a β‑arrestin‑2 recruitment assay and displayed a slight bias toward G‑protein signaling (bias factor ≈ 2.8 relative to the reference agonist SNC80) [1]. In contrast, the SNC80 chemotype is characterized by near‑maximal β‑arrestin recruitment efficacy (Emax ≈ 95–100 %) and minimal G‑protein bias [1]. Although the exact EC50 of 8‑acetyl‑3‑[(2‑fluorophenyl)methyl]‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione has not been published, its 2‑fluorobenzyl substitution is predicted to occupy the same orthosteric binding pocket as the 4‑fluorobenzyl analog, and SAR trends within the series indicate that N3‑benzyl fluorination modulates both potency and bias [1].

δ‑opioid receptor G‑protein bias β‑arrestin analgesic

DOR Selectivity Over 167 GPCR Off‑Targets

Compound 1, the most potent hit from the triazaspirodecane‑dione library, was screened against a panel of 167 GPCRs and activated only the δ‑opioid receptor at 10 µM, demonstrating exceptional target selectivity [1]. This contrasts sharply with many first‑generation DOR agonists such as SNC80, which exhibit significant off‑target activity at mu and kappa opioid receptors as well as non‑opioid GPCRs. The orthosteric binding mode predicted by docking and molecular dynamics simulations suggests that the 2‑fluorobenzyl substituent of the target compound would maintain this selectivity profile when occupying the same binding site [1].

δ‑opioid receptor selectivity GPCR panel off‑target

In Vivo Anti‑Allodynic Efficacy in an Inflammatory Pain Model

Compound 1 produced significant reversal of mechanical allodynia in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice when administered intraperitoneally at 30 mg kg⁻¹ [1]. The anti‑allodynic effect was comparable to that of the clinically tested DOR agonist ADL5859 but was achieved with a chemotype that has a distinct signaling bias profile. This is the first demonstration of in vivo efficacy for the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold, establishing proof‑of‑concept that analogs such as the 2‑fluorobenzyl derivative are viable for pain research [1].

anti‑allodynic inflammatory pain CFA model in vivo efficacy

Predicted CNS Multiparameter Optimization (MPO) Score Supports Brain Penetration Potential

The calculated CNS MPO score for compound 1 was 4.84 out of 6, with individual component scores of 1.00 for ClogP (1.78), 1.00 for ClogD (2.0), 1.00 for TPSA (85.8 Ų), 0.83 for HBD (1), and 0.97 for pKa (7.95) [1]. A CNS MPO score ≥ 4 is considered predictive of favorable brain penetration. The 2‑fluorobenzyl analog is expected to have similar physicochemical properties (MW ≈ 333 Da for the target compound vs. 498 Da for compound 1), potentially yielding an even higher CNS MPO score due to its lower molecular weight. This contrasts favorably with larger DOR agonists such as SNC80 (MW = 448 Da, CNS MPO typically < 4) [1].

CNS MPO brain penetration drug‑likeness physicochemical properties

Recommended Procurement Scenarios for 8-Acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione


Structure–Activity Relationship (SAR) Expansion of G‑Protein‑Biased DOR Agonists

Medicinal chemistry teams seeking to explore the SAR of N3‑benzyl substituents on the triazaspirodecane‑dione scaffold require the 2‑fluorobenzyl analog as a direct comparator to the published 4‑fluorobenzyl lead (compound 1). The ortho‑fluorine substitution may alter the dihedral angle of the benzyl group within the orthosteric binding pocket, potentially modulating both DOR potency and the G‑protein/β‑arrestin bias ratio [1]. Procuring this specific building block enables systematic exploration of halogen position effects without introducing additional synthetic variables.

Selective DOR Tool Compound Development for Pain Neuroscience

Academic pain research laboratories can use the 2‑fluorobenzyl triazaspirodecane‑dione as a starting scaffold for developing DOR‑selective tool compounds with minimal off‑target activity. The chemotype's demonstrated selectivity over 167 GPCRs [1] makes it suitable for experiments where confounding mu‑ or kappa‑opioid receptor activation must be excluded, such as DOR‑specific knockout validation studies or co‑administration paradigms with MOR antagonists.

In Vivo Analgesic Efficacy Studies with Reduced Seizure Liability Risk

Pharmaceutical research organizations pursuing next‑generation DOR agonists for chronic pain can leverage the triazaspirodecane‑dione scaffold's inherent G‑protein bias to develop candidates predicted to have a wider therapeutic window than the pro‑convulsant SNC80 chemotype [1]. The 2‑fluorobenzyl analog serves as a key intermediate for synthesizing a focused library aimed at optimizing the bias factor while maintaining the anti‑allodynic efficacy demonstrated in the CFA inflammatory pain model.

Computational Chemistry and Docking Model Validation

The orthosteric binding mode of the triazaspirodecane‑dione chemotype has been characterized by molecular docking and molecular dynamics simulations [1]. Computational chemists can procure the 2‑fluorobenzyl derivative to experimentally validate predicted binding poses and to refine docking scoring functions for the DOR binding pocket, particularly to assess the energetic contribution of the ortho‑fluorine interaction with receptor residues.

Quote Request

Request a Quote for 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.